molecular formula C12H15BN2O2 B15052330 [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid

[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid

Cat. No.: B15052330
M. Wt: 230.07 g/mol
InChI Key: VEVFKUOPKOVUHF-UHFFFAOYSA-N
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Description

[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid (CAS 876918-88-6) is an organoborane compound with the molecular formula C12H15BN2O2 and a molecular weight of 230.07 g/mol. This compound serves as a versatile synthetic intermediate in organic chemistry and drug discovery research, primarily due to its utility in metal-catalyzed cross-coupling reactions . Its main application is in the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between organoboronic acids and organic halides . This reaction is pivotal for constructing biaryl systems and conjugated organic frameworks, which are common structures in pharmaceuticals and materials science. The presence of both the boronic acid group and the electron-withdrawing cyano group on the aromatic ring makes this reagent a valuable building block for creating more complex molecules. The piperidine substituent is a common pharmacophore found in many bioactive molecules, which can contribute to a compound's ability to interact with biological targets . Boronic acid derivatives, in general, have significant research value in medicinal chemistry, particularly as enzyme inhibitors. Some boronic acid-based compounds are known to function as potent inhibitors of metalloenzymes, such as arginase, by chelating metal ions in the active site . This mechanism is being explored in the context of cancer immunotherapy and other diseases . Researchers can use this reagent to develop novel molecules for probing biological pathways or as potential therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care, referring to the relevant safety data sheet. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

Molecular Formula

C12H15BN2O2

Molecular Weight

230.07 g/mol

IUPAC Name

(3-cyano-4-piperidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C12H15BN2O2/c14-9-10-8-11(13(16)17)4-5-12(10)15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7H2

InChI Key

VEVFKUOPKOVUHF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCCCC2)C#N)(O)O

Origin of Product

United States

Preparation Methods

Miyaura Borylation Reaction

The Miyaura borylation reaction represents one of the most versatile methods for synthesizing arylboronic acids. This reaction involves the palladium-catalyzed coupling of aryl halides or triflates with diboron reagents, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction typically yields boronic esters that can be subsequently hydrolyzed to the corresponding boronic acids.

Direct C-H Borylation

This approach involves the direct functionalization of C-H bonds using transition metal catalysts (typically iridium complexes) to introduce boryl groups without requiring pre-functionalization of the arene.

Transmetalation Routes

These methods involve the conversion of aryl metals (such as lithium or magnesium organometallics) to boronic acids or esters through reaction with borate esters.

Miyaura Borylation Approach

Mechanism and General Considerations

The Miyaura borylation reaction follows a catalytic cycle involving:

  • Oxidative addition of palladium to the aryl halide
  • Transmetalation with the diboron reagent
  • Reductive elimination to form the carbon-boron bond

For the synthesis of this compound, this would involve a halogenated precursor containing both the cyano and piperidine functionalities.

Optimized Conditions for Cyano-Substituted Substrates

The cyano group presents specific challenges in borylation reactions due to its electron-withdrawing nature. When working with such substrates, modifications to standard protocols are often necessary.

Table 1: Optimized Conditions for Miyaura Borylation of Cyano-Substituted Aryl Halides

Parameter Optimized Condition Notes
Catalyst Pd(P(t-Bu)₃)₂ Superior performance with electron-deficient substrates
Diboron Reagent Bis(pinacolato)diboron (B₂pin₂) Common choice for good functional group tolerance
Base Potassium acetate (KOAc) Milder than carbonates, reducing side reactions
Solvent 2% TPGS-750-M/water or dioxane/water mixtures Aqueous conditions often improve yield and selectivity
Temperature 20-80°C Temperature depends on substrate reactivity
Reaction Time 3-6 hours Longer for more challenging substrates

For substrates containing sensitive functional groups like the cyano group, the choice of palladium catalyst is crucial. Electron-rich ligands such as P(t-Bu)₃ have shown excellent performance in challenging borylation reactions.

Water-Mediated Miyaura Borylation

Recent advancements have shown that Miyaura borylations can be conducted efficiently in aqueous media, which is particularly advantageous for substrates with cyano groups. A protocol developed for aryl bromides using 2% TPGS-750-M as a surfactant in water at room temperature has demonstrated excellent functional group tolerance.

The procedure involves:

  • Combining Pd(P(t-Bu)₃)₂ (3 mol%), B₂pin₂ (1.1 equiv), and KOAc (3 equiv) in 2% TPGS-750-M/water
  • Adding the aryl bromide (1 equiv) and stirring vigorously
  • Monitoring by GC/FID or TLC until completion
  • Extracting with ethyl acetate and purifying by flash chromatography

This method could be adapted for the synthesis of this compound from the corresponding brominated precursor.

Photochemical Borylation Approaches

Rare-Earth-Metal Photocatalysis

A novel photoinduced Miyaura borylation utilizing the hexachlorocerate(III) anion ([CeᴵᴵᴵCl₆]³⁻) has been developed, offering several advantages for preparing functionalized boronic acids.

This method:

  • Operates at room temperature
  • Exhibits broad substrate scope and functional group tolerance
  • Can be conducted on gram scale
  • Is particularly effective for aryl chlorides, which are typically challenging substrates

The photochemical approach could potentially be applied to synthesize this compound from the corresponding halogenated precursor, especially if the substrate contains a chloride rather than a bromide or iodide leaving group.

Photochemical 1,3-Boronate Rearrangement

Another photochemical approach involves the 1,3-boronate rearrangement, which enables three-component coupling reactions. While this method is primarily used for creating α-tertiary o-hydroxybenzylamines, the underlying photochemical activation of boron species could potentially be adapted for synthesizing specialized boronic acids.

C-H Borylation Methods

Iridium-Catalyzed Direct Borylation

Direct C-H borylation represents a powerful approach to synthesizing arylboronic acids without requiring pre-functionalized starting materials. Iridium-catalyzed methods have shown particular promise for this transformation.

The general procedure involves:

  • Combining an iridium catalyst such as [Ir(cod)OMe]₂ with a bipyridine ligand (commonly dtbpy)
  • Adding the arene substrate and a boron source (typically B₂pin₂)
  • Heating the reaction mixture to facilitate C-H activation and borylation
  • Converting the resulting boronic ester to the boronic acid through hydrolysis

For substituted arenes like those containing cyano and piperidine groups, the regioselectivity of C-H borylation is governed primarily by steric factors, with borylation typically occurring at the least hindered position.

Regioselective Borylation Strategies

For the synthesis of this compound via C-H borylation, controlling regioselectivity is crucial. Several strategies have been developed to achieve this:

Table 2: Strategies for Controlling Regioselectivity in C-H Borylation

Strategy Mechanism Potential Application
Directing Group Approach Coordination of a Lewis basic group to the metal catalyst Could utilize the piperidine nitrogen as a directing group
Steric Control Borylation occurs at least hindered positions May be challenging with this compound due to multiple substituents
Electronic Control Electron-deficient positions are typically less reactive The cyano group would influence electronic distribution
Hydrogen-Bonding Control Remote substituents direct borylation through hydrogen-bonding interactions with ligands Could potentially utilize specially designed ligands

For preparing this compound, the piperidine group could potentially serve as a directing group, although competition with the cyano group's electronic effects would need to be considered.

Deprotection Strategies for Boronic Esters

The synthesis of this compound often proceeds through a boronic ester intermediate, which requires deprotection to obtain the free boronic acid.

Two-Step Deprotection via Diethanolamine Intermediate

A particularly effective method involves a two-step protocol for pinacolyl boronic ester deprotection via a diethanolamine protected intermediate. This procedure offers several advantages:

  • Mild reaction conditions
  • Tolerance to various functional groups, including cyano groups
  • Short reaction times
  • Ease of product isolation

The process involves:

  • Converting the pinacol boronic ester to the diethanolamine adduct
  • Hydrolyzing the diethanolamine adduct to the free boronic acid under mild acidic conditions

This method would be particularly suitable for converting [3-Cyano-4-(piperidin-1-yl)phenyl]boronic ester to the corresponding boronic acid without affecting the sensitive cyano group.

Direct Hydrolysis Methods

Alternative approaches include direct hydrolysis of the boronic ester under acidic or basic conditions. However, these methods may be less suitable for substrates with sensitive functional groups like cyano substituents.

Proposed Synthetic Routes for this compound

Based on the methodologies discussed, several synthetic routes can be proposed for the preparation of this compound.

Route 1: Miyaura Borylation of 3-Bromo-4-(piperidin-1-yl)benzonitrile

This route leverages the Miyaura borylation reaction to introduce the boronic acid functionality:

  • Preparation or acquisition of 3-bromo-4-(piperidin-1-yl)benzonitrile
  • Palladium-catalyzed borylation with B₂pin₂
  • Hydrolysis of the boronic ester to the free boronic acid

Table 3: Optimized Conditions for Route 1

Step Reagents Conditions Expected Yield
Borylation Pd(P(t-Bu)₃)₂ (3 mol%), B₂pin₂ (1.1 equiv), KOAc (3 equiv) 2% TPGS-750-M/water, rt, 3-6 h 70-85%
Hydrolysis NaIO₄, HCl or via diethanolamine intermediate Room temperature, 2-3 h 80-95%

Route 2: Sequential Functionalization Approach

Reaction Conditions Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity when synthesizing this compound.

Solvent Effects

The choice of solvent significantly impacts the efficiency of borylation reactions. For Miyaura borylations, polar aprotic solvents like dioxane, THF, and DMSO are commonly employed. However, recent studies have shown that aqueous conditions using surfactants can provide superior results, especially for substrates containing cyano groups.

Table 4: Solvent Effects on Miyaura Borylation of Cyano-Substituted Aryl Halides

Solvent Relative Performance Notes
2% TPGS-750-M/water Excellent Environmentally friendly, high yields, room temperature
Dioxane/water (5:1) Good Common solvent system for Suzuki-Miyaura reactions
THF Moderate May lead to side reactions with cyano groups
DMSO Moderate Good solubility but can complicate workup
Toluene/MeOH Good Often used with KOAc base for borylations

Catalyst Optimization

The choice of catalyst is particularly important for substrates containing both electron-withdrawing (cyano) and electron-donating (piperidine) groups.

Table 5: Catalyst Performance for Challenging Substrates

Catalyst Ligand Performance with Electron-Deficient Substrates Notes
Pd(P(t-Bu)₃)₂ Integrated Excellent Good for room temperature reactions
[PdCl₂(dppf)] dppf Good Tolerates a wide range of functional groups
[Pd(PPh₃)₄] PPh₃ Moderate Requires higher temperatures
Pd₂(dba)₃ + XPhos XPhos Very Good Effective for challenging couplings

For the synthesis of this compound, catalysts with bulky, electron-rich phosphine ligands generally provide the best performance due to their ability to facilitate oxidative addition with aryl halides and accommodate the steric demands of substituted substrates.

Characterization and Analysis

The successful synthesis of this compound should be confirmed through multiple analytical techniques:

Spectroscopic Analysis

  • ¹H NMR should show characteristic signals for the aromatic protons and piperidine ring
  • ¹³C NMR would confirm the presence of the cyano group (typically around 118-120 ppm)
  • ¹¹B NMR would exhibit a characteristic peak for the boronic acid (typically around 30 ppm)
  • IR spectroscopy would show characteristic stretching for B-O bonds, C≡N, and C-N bonds
  • Mass spectrometry would confirm the molecular weight of 230.07 g/mol

Physical Properties

This compound has the following physical and chemical properties:

Table 6: Physical and Chemical Properties

Property Value Reference
Molecular Weight 230.07 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Topological Polar Surface Area 67.5 Ų
Appearance Typically white to off-white solid -
Solubility Soluble in polar organic solvents such as THF, DMSO -

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine-Containing Boronic Acids

The piperidine moiety is a common feature in boronic acids designed for enhanced solubility and target affinity. Key analogs include:

Compound Name Substituents (Position) Key Features
[4-(Piperidin-1-yl)phenyl]boronic acid Piperidin-1-yl (4) Lacks cyano group; simpler structure
[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid Cyano (2), Piperidin-1-yl (3) Positional isomer of target compound
(3-Chloro-4-(piperazin-1-yl)phenyl)boronic acid Chloro (3), Piperazin-1-yl (4) Piperazine ring; halogen substituent

Structural Insights :

  • Positional isomerism (e.g., 2-cyano vs. 3-cyano) may drastically alter solubility and steric interactions, as seen in [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid (BB-0484, ), which has distinct synthetic applications .
β-Lactamase Inhibition

Boronic acids are known transition-state inhibitors of β-lactamases.

  • Vaborbactam : A clinically approved β-lactamase inhibitor (Ki = 0.004–0.008 µM) .
  • Chiral α-amido-β-triazolylethaneboronic acids : Exhibit Ki values < 0.01 µM, outperforming phenylboronic acid derivatives due to triazole-enhanced cell penetration .

Mechanistic Note: The boronic acid group forms reversible covalent bonds with catalytic serine residues in β-lactamases. The cyano group in the target compound may further stabilize this interaction via electronic effects .

Antiproliferative Effects

Boronic acids with aromatic systems, such as 6-hydroxynaphthalen-2-yl boronic acid, show potent cytotoxicity (IC₅₀ = 0.1969 µM) . However, compounds like pyren-1-yl boronic acid face solubility challenges, precipitating in culture media . The piperidine ring in [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid may improve aqueous solubility compared to purely hydrophobic analogs.

Tubulin Polymerization Inhibition

Cis-stilbene boronic acids (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and cancer cell growth (IC₅₀ = 0.48–2.1 µM) . The cyano group in the target compound could mimic these effects by enhancing electron-deficient aromatic interactions.

Key Research Findings and Data Tables

Table 2: Structural and Commercial Comparison

Compound Substituents Commercial Status Key Feature
This compound Cyano (3), Piperidin (4) Discontinued Electron-withdrawing + basic N
[4-(Piperidin-1-yl)phenyl]boronic acid Piperidin (4) Available Simplified structure
BB-0484 ([2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid) Cyano (2), Piperidin (3) Available Positional isomer

Biological Activity

[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid is an organoboron compound notable for its diverse applications in organic synthesis and medicinal chemistry. This compound features a cyano group, a piperidine moiety, and a boronic acid functional group, which contribute to its reactivity and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H14BN2O2\text{C}_{12}\text{H}_{14}\text{B}\text{N}_{2}\text{O}_{2}

Key Features:

  • Cyano Group: Enhances electrophilicity.
  • Piperidine Moiety: Provides steric hindrance and potential interactions with biological targets.
  • Boronic Acid Functional Group: Known for its ability to form reversible covalent bonds with diols, influencing enzyme activity.

Biological Activity Overview

Research has indicated that boronic acids, including this compound, exhibit various biological activities such as anticancer, antibacterial, and enzyme inhibition properties.

Anticancer Activity

Studies have shown that boronic acids can inhibit cancer cell proliferation through various mechanisms. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines while sparing healthy cells.

Table 1: Cytotoxicity Data of Boronic Acids on Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7TBDTBD
B5 (similar structure)PC-35
LEI-401 (analog)NAPE-PLD0.072

Enzyme Inhibition

Boronic acids are known to interact with various enzymes. In particular, they can act as inhibitors by binding to the active sites of enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibition Activity of Boronic Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundAcetylcholinesteraseTBDTBD
B5 (similar structure)Butyrylcholinesterase3.12
LEI-401 (analog)NAPE-PLD0.072

Case Studies

Several studies have explored the biological activity of boronic acids similar to this compound:

  • Antioxidant Activity : A study demonstrated that certain boronic compounds showed significant antioxidant properties through DPPH scavenging assays, indicating their potential in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Research has indicated that boronic acids possess antimicrobial activity against various pathogens, with specific compounds exhibiting inhibition zones ranging from 7–13 mm against bacteria like Staphylococcus aureus and E. coli .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the piperidine and cyano moieties can significantly influence the potency of these compounds against specific biological targets .

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